
Fulvestrant, 7beta-
Übersicht
Beschreibung
Fulvestrant, 7beta-, also known as Fulvestrant, 7beta-, is a useful research compound. Its molecular formula is C32H47F5O3S and its molecular weight is 606.79. The purity is usually > 95%.
BenchChem offers high-quality Fulvestrant, 7beta- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fulvestrant, 7beta- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Breast Cancer Treatment
Fulvestrant is predominantly used in the management of advanced breast cancer, particularly in postmenopausal women with estrogen receptor-positive tumors. Initially approved as a second-line therapy in 2002, it has since been validated as a first-line treatment option following pivotal clinical trials.
- Phase III Trials : The FALCON trial demonstrated that fulvestrant (500 mg) significantly improved progression-free survival compared to anastrozole in patients who had not previously received endocrine therapy . Additionally, fulvestrant has shown comparable efficacy to tamoxifen in various studies, making it a viable alternative for patients with hormone-sensitive advanced breast cancer .
- Combination Therapy : Recent studies have explored the use of fulvestrant in combination with CDK4/6 inhibitors, yielding promising results in enhancing therapeutic outcomes for metastatic breast cancer patients .
Efficacy and Safety Profile
Fulvestrant has been well-tolerated across numerous clinical trials. A review of adverse events indicated that the incidence of side effects such as joint disorders was lower compared to other treatments like anastrozole . The drug's safety profile is further supported by findings from the CONFIRM study and subsequent analyses that highlight its tolerability and effectiveness .
Data Tables
The following table summarizes key clinical trial findings related to fulvestrant:
Study | Population | Treatment | Efficacy Outcomes | Safety Profile |
---|---|---|---|---|
FALCON | ER-positive advanced breast cancer | Fulvestrant 500 mg vs. Anastrozole | Improved progression-free survival | Well-tolerated |
CONFIRM | Postmenopausal women with hormone-sensitive cancer | Fulvestrant 500 mg vs. Tamoxifen | Comparable efficacy; lower joint disorder rates | Similar adverse events |
FINDER-1 & FINDER-2 | Advanced breast cancer | Fulvestrant 250 mg vs. 500 mg | Higher response rates with 500 mg | No significant differences noted |
Case Study 1: Efficacy in Tamoxifen-Resistant Patients
A study involving 19 postmenopausal women with tamoxifen-resistant advanced breast cancer showed a clinical benefit rate of 69% with fulvestrant treatment. The median duration of response was reported at 25 months, highlighting its effectiveness even after prior endocrine therapy .
Case Study 2: Quality of Life Assessments
In the CONFIRM study, quality of life was assessed using the Functional Assessment of Cancer Therapy-Breast questionnaire. Results indicated no significant differences between fulvestrant groups, suggesting that both doses maintain patient quality of life while providing effective treatment .
Biologische Aktivität
Fulvestrant, also known as Faslodex, is a selective estrogen receptor downregulator (SERD) primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its mechanism of action involves binding to estrogen receptors (ER), blocking their activity, and promoting their degradation, which leads to a decrease in tumor growth and proliferation. This article explores the biological activity of Fulvestrant, 7beta-, through clinical studies, case reports, and detailed research findings.
Fulvestrant acts as a potent estrogen receptor antagonist without any agonistic effects. It binds to the estrogen receptor, leading to its downregulation and degradation. This action results in:
- Inhibition of Tumor Growth : Fulvestrant effectively reduces the proliferation of estrogen-dependent tumors.
- Reduction of Biomarkers : Studies have shown significant reductions in biomarkers such as progesterone receptor (PgR) and Ki67, a marker for cell proliferation.
Dose-Dependent Effects
Research indicates that the biological activity of Fulvestrant is dose-dependent. In a study comparing different dosages, the following results were observed:
Treatment Group | Pre-treatment Mean H-score | Post-treatment Mean H-score | Change (%) | P-value |
---|---|---|---|---|
Fulvestrant 500 mg | 187.7 | 111.9 | -41 (4) | 0.0001 |
Fulvestrant 500 mg + Anastrozole | 184.2 | 115.8 | -39 (5) | 0.0001 |
Anastrozole 1 mg | 192.2 | 164.2 | -13 (4) | 0.0034 |
These results show that Fulvestrant significantly reduces ER expression compared to Anastrozole alone, highlighting its effectiveness as an anti-estrogenic agent .
Long-Term Outcomes
A notable case study reported a patient achieving long-term complete remission (9 years) after receiving Fulvestrant as a fourth-line therapy for advanced breast cancer. This patient initially had poor responses to prior therapies but demonstrated extraordinary efficacy with Fulvestrant, suggesting potential unique sensitivity to this compound .
Comparative Studies
Fulvestrant has been compared with other hormonal therapies in various clinical trials:
- Fulvestrant vs. Anastrozole : In head-to-head trials, Fulvestrant showed comparable efficacy to Anastrozole in terms of progression-free survival (PFS) in patients with advanced breast cancer who had previously received endocrine therapy .
- Combination Therapies : The combination of Fulvestrant with CDK4/6 inhibitors like Palbociclib has shown improved outcomes compared to Fulvestrant alone, with an increase in PFS from 5.6 months to 9.5 months .
Safety Profile
Fulvestrant is generally well-tolerated; however, some adverse effects have been documented:
- Hepatotoxicity : A case involving hepatotoxicity was reported when Fulvestrant was combined with Palbociclib, highlighting the need for monitoring liver function during treatment .
- No Agonistic Effects : Unlike other therapies such as Tamoxifen, Fulvestrant does not exhibit agonistic effects on the uterus or breast tissue, which is crucial for patient safety .
Eigenschaften
IUPAC Name |
(7S,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26+,27-,28-,29+,30-,41?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUXBMIQPBEWFH-MSCODYEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47F5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193748 | |
Record name | 7beta-Fulvestrant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407577-53-1 | |
Record name | Fulvestrant, 7beta- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407577531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7beta-Fulvestrant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FULVESTRANT, 7.BETA.- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8HA5DT6RS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.